Human M3 Muscarinic Receptor Affinity: Bietamiverine vs. Dipiproverine
Bietamiverine demonstrates measurable binding affinity at the human muscarinic M3 receptor (Ki = 186 nM) in a defined radioligand displacement assay [1]. In contrast, no equivalent Ki value for dipiproverine at the human M3 receptor is documented in the same public authoritative database [2], despite dipiproverine's classification as an anticholinergic antispasmodic with a structurally related alpha-amino acid ester core. This difference in documented receptor engagement data provides a distinguishing parameter for selection between these two piperidine-based spasmolytics.
| Evidence Dimension | Human Muscarinic M3 Receptor Affinity |
|---|---|
| Target Compound Data | Ki = 186 nM |
| Comparator Or Baseline | Dipiproverine: No human M3 Ki data available in ChEMBL/DrugCentral |
| Quantified Difference | N/A (documented vs. undocumented receptor engagement) |
| Conditions | Displacement of [³H] N-methylscopolamine from human M3 receptor expressed in CHOK1 cells, 30 min incubation, scintillation counting [1] |
Why This Matters
A documented Ki value for the target compound versus no comparable data for an analog supports traceable receptor engagement for assay design and mechanism-based screening.
- [1] BindingDB. BDBM50491131 Bietamiverine. Ki: 186 nM. Assay: Displacement of [³H] N-methylscopolamine from human muscarinic M3 receptor expressed in CHOK1 cells after 30 mins by scintillation counting analysis. View Source
- [2] DrugCentral. Dipiproverine. Bioactivity summary: No Ki values reported for human M1, M2, or M3 receptors. View Source
